
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties It is characterized by the presence of silicon atoms in its molecular framework, which imparts distinct chemical and physical properties
準備方法
The synthesis of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves several steps. One common method includes the reaction of vinylsilane with tetraphenylcyclotrisiloxane under specific conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
化学反応の分析
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, forming a variety of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds, which are valuable in various chemical reactions and processes.
Biology and Medicine:
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its silicon atoms. These interactions can influence the reactivity and stability of the compound, making it suitable for various applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
類似化合物との比較
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has a similar silicon-based structure but differs in the number and type of substituents.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: While this compound contains boron instead of silicon, it shares some structural similarities.
4,4′,4′′,4′′′-(Ethene-1,1,2,2-tetrayl)tetraphenol: This compound has a similar phenyl group arrangement but lacks the silicon atoms present in this compound .
特性
CAS番号 |
1457-02-9 |
|---|---|
分子式 |
C27H26O3Si3 |
分子量 |
482.7 g/mol |
IUPAC名 |
2-ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C27H26O3Si3/c1-3-31(2)28-32(24-16-8-4-9-17-24,25-18-10-5-11-19-25)30-33(29-31,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
InChIキー |
UJBALHNVOFGUCF-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


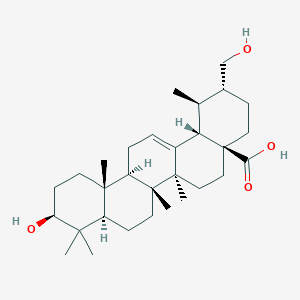

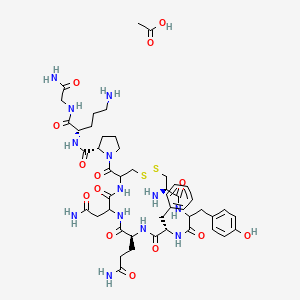
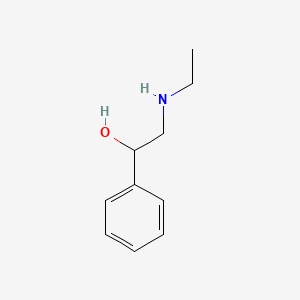
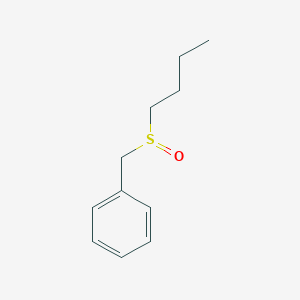
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
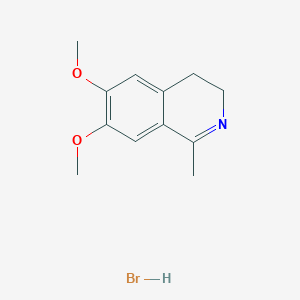
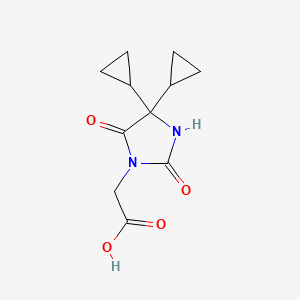

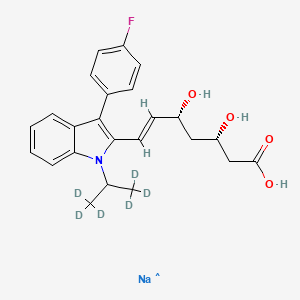

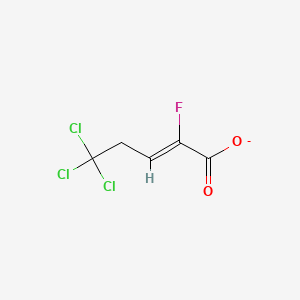
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
